3-(3,5-dimethylpiperidin-1-yl)-N-phenylpropanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylpiperidin-1-yl)-N-phenylpropanamide typically involves the reaction of 3,5-dimethylpiperidine with N-phenylpropanamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used in this synthesis include tetrahydrofuran (THF) and dimethylformamide (DMF), while catalysts such as palladium on carbon (Pd/C) are often employed .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems may be utilized to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethylpiperidin-1-yl)-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-(3,5-dimethylpiperidin-1-yl)-N-phenylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylpiperidin-1-yl)-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}aniline: This compound shares a similar piperidine structure and exhibits comparable chemical properties.
1-(3,5-dimethylpiperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: Another compound with a piperidine ring, known for its inhibitory effects on platelet aggregation.
Uniqueness
3-(3,5-dimethylpiperidin-1-yl)-N-phenylpropanamide is unique due to its specific combination of a piperidine ring and a phenylpropanamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H24N2O |
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Molecular Weight |
260.37 g/mol |
IUPAC Name |
3-(3,5-dimethylpiperidin-1-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C16H24N2O/c1-13-10-14(2)12-18(11-13)9-8-16(19)17-15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H,17,19) |
InChI Key |
CFMUYKXNSHGRPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)CCC(=O)NC2=CC=CC=C2)C |
Origin of Product |
United States |
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